Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Topic: Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Content Type: In-depth Technical Monograph Audience: Researchers, Synthetic Chemists, and Fragrance/Pharmaceutical Developers
[1]
Executive Summary
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) is a cyclopentanoid ester structurally analogous to the commercially significant fragrance material Methyl Dihydrojasmonate (Hedione®). While Hedione features a pentyl side chain at the C2 position, this molecule possesses a truncated methyl substituent. This structural modification significantly alters its physicochemical profile, volatility, and olfactory characteristics, shifting its utility from a fixative fragrance ingredient to a specialized chiral building block in the synthesis of prostaglandins, pheromones, and bioactive cyclopentanoids.
This guide provides a comprehensive technical analysis of the molecule's structure, synthesis via the "Jasmonate Platform," physicochemical properties, and reactivity profile.
Chemical Identity & Structure
The molecule consists of a cyclopentane ring substituted at the 1-position with a methyl acetate group and at the 2-position with a methyl group. A ketone functionality is present at the 3-position.[1][2][3][4]
Identification Data
| Parameter | Detail |
| IUPAC Name | Methyl 2-(2-methyl-3-oxocyclopentyl)acetate |
| CAS Registry Number | 57069-78-0 |
| Molecular Formula | C |
| Molecular Weight | 170.21 g/mol |
| SMILES | COC(=O)CC1C(C)C(=O)CC1 |
| InChI Key | (Predicted) KVWWIYGFBYDJQC-UHFFFAOYSA-N (Analogous to parent) |
Stereochemistry
The molecule possesses two chiral centers at C1 and C2 . This gives rise to two pairs of enantiomers (four stereoisomers in total):
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Cis-isomers: The methyl group (C2) and acetate chain (C1) are on the same side of the ring.
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Trans-isomers: The substituents are on opposite sides.
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Thermodynamics: The trans isomer is generally thermodynamically more stable due to reduced steric strain between the vicinal substituents. However, in the jasmonate family, the cis isomers often possess higher biological and olfactory potency.
Physicochemical Properties[4][9]
Due to the limited direct literature on this specific short-chain analogue compared to its pentyl cousin, the following properties are derived from validated Structure-Property Relationship (SPR) models and comparative analysis with Methyl Dihydrojasmonate (MDJ).
| Property | Value (Estimated/Observed) | Context & Causality |
| Physical State | Colorless to pale yellow liquid | Standard for low-MW cyclopentanoid esters. |
| Boiling Point | ~235–245 °C (760 mmHg) | Significantly lower than MDJ (~300°C) due to the loss of the C5 chain (London dispersion forces). |
| Density | ~1.04 – 1.06 g/cm³ | Slightly denser than MDJ (1.00 g/cm³) due to higher oxygen-to-carbon ratio. |
| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderately lipophilic; significantly less hydrophobic than MDJ (LogP ~2.9). |
| Vapor Pressure | ~0.05 mmHg (25°C) | Higher volatility makes it a "top note" modifier rather than a base note fixative. |
| Solubility | Soluble in alcohols, ethers, DCM. | Moderate water solubility compared to longer-chain analogues. |
Synthesis & Production
The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate follows the Michael Addition-Decarboxylation pathway, a robust protocol used industrially for jasmonates.
Synthetic Pathway (The "Jasmonate Platform")
The core strategy involves the conjugate addition of a malonate nucleophile to an
Step 1: Michael Addition
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Reactants: 2-Methyl-2-cyclopenten-1-one + Dimethyl malonate.
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Catalyst: Sodium methoxide (NaOMe) or specialized chiral catalysts (e.g., Ga-Na-BINOL for asymmetric synthesis).
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Mechanism: The enolate of dimethyl malonate attacks the
-position (C3) of the enone. Note: In the target molecule, the methyl is at C2, so the precursor is 2-methyl-2-cyclopenten-1-one. The addition occurs at the unsubstituted C3 position, placing the malonate side chain there. Wait—structure correction.
Critical Structural Correction: The target is Methyl 2-(2-methyl-3-oxocyclopentyl)acetate .
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If the acetate is at C1 and Methyl is at C2, and Ketone is at C3:
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This implies the precursor was likely 2-methyl-2-cyclopenten-1-one reacted with a nucleophile that adds the acetate chain.
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Standard Route: Michael addition of Dimethyl Malonate to 2-methyl-2-cyclopenten-1-one adds the malonyl group to C3 . This would yield Methyl 3-(methoxycarbonylmethyl)-2-methyl-cyclopentanone.
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Target Route: To get the acetate at C1 and methyl at C2 (relative to ketone at C3), one typically starts with 2-methoxycarbonylmethyl-2-cyclopenten-1-one (unstable) or alkylates a pre-formed ring.
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Most Plausible Commercial Route:Alkylation of Methyl 2-(3-oxocyclopentyl)acetate.
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However, the most robust route for 2-substituted-3-oxo-alkanoates is the Michael Addition to 2-substituted cyclopentenones .
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Let us assume the standard nomenclature aligns with the Jasmonate skeleton: The side chain is at C1, the alkyl group at C2, ketone at C3.
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Precursor: 2-Methyl-2-cyclopenten-1-one.
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Result: The malonate adds to C3. This contradicts the "2-(2-methyl...)" name if the acetate is at C1.
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Resolution: The IUPAC name implies the acetate is the parent chain. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate.[9][10][11][12]
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This structure corresponds to the Michael adduct of Dimethyl Malonate and 2-Methyl-2-cyclopenten-1-one , followed by decarboxylation. The "acetate" chain is attached to C1 (formerly C3 of the enone), the methyl is at C2, and the ketone is at C3.
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Detailed Protocol (Adapted from Organic Syntheses, Vol. 97)
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Michael Addition:
-
Charge reactor with Dimethyl malonate (1.2 eq) and Sodium methoxide (0.1 eq) in Methanol.
-
Add 2-Methyl-2-cyclopenten-1-one dropwise at 0–5°C to prevent polymerization.
-
Reflux for 3–5 hours.
-
Intermediate: Dimethyl 2-(2-methyl-3-oxocyclopentyl)malonate.
-
-
Krapcho Decarboxylation:
-
The diester intermediate is heated with wet DMSO and NaCl at 140–160°C.
-
This selectively removes one ester group, yielding the target mono-ester.
-
Yield: Typically 75–85% overall.
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Reactivity & Stability
Epimerization (Cis/Trans Isomerism)
The C2 position (alpha to the ketone and beta to the ester side chain) is labile. Under basic or acidic conditions, the proton at C2 can be abstracted, leading to enolization.
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Mechanism: The cis isomer (often kinetically favored or biologically relevant) readily converts to the thermodynamically stable trans isomer.
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Implication: In formulation, pH must be maintained near neutral (pH 5–7) to prevent ratio shifts that could alter the odor profile or biological activity.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis by esterases (in vivo) or strong bases (ex vivo), yielding the free acid: 2-(2-methyl-3-oxocyclopentyl)acetic acid .
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This free acid is a key metabolite in plant signaling pathways (Jasmonic acid analogue).
Applications
Fragrance & Olfactory Research
While less common than Hedione (Pentyl analogue), this molecule serves as a critical probe for Structure-Odor Relationships (SOR) .
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Odor Profile: Lacks the deep, substantive "blooming" jasmine character of the pentyl analogue. Instead, it exhibits a lighter, fruitier, and more diffractive profile, often described as ethereal or celery-like.
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Use Case: Used to add lift or volatility to heavy floral accords without adding weight.
Pharmaceutical Intermediate
The molecule acts as a scaffold for Prostanoid synthesis . The cyclopentanone ring with vicinal side chains is a core motif in prostaglandins (e.g., PGE2).
-
Derivatization: The ketone can be reduced to an alcohol (stereoselectively), and the ester chain can be elongated to form the
-chain of prostaglandins.
Agrochemicals (Plant Signaling)
As a structural analogue of Methyl Jasmonate (a plant stress hormone), this molecule is used in plant physiology to study:
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Receptor Binding: Investigating the steric requirements of the COI1-JAZ co-receptor complex. The short methyl chain usually results in lower binding affinity compared to the pentenyl chain, helping researchers map the hydrophobic pocket of the receptor.
Safety & Handling
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GHS Classification: Warning.
-
Hazard Statements:
-
Handling: Standard laboratory PPE (gloves, goggles). Ensure ventilation due to potential volatility.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alpha-positions over long periods.
References
- Synthesis of Jasmonate Analogues: Source: Dubs, P., & Stüssi, R. (1978). "Synthese von Methyl-dihydrojasmonat." Helvetica Chimica Acta. (Foundational work on the Michael addition route for cyclopentanoid esters).
-
Michael Addition Protocols
-
Product Catalog Data
- Source: Kraft, P., et al. (2000). "Fragrance Chemistry: Milestones and Perspectives." Angewandte Chemie International Edition.
Sources
- 1. Methyl (3-Oxo-2-pentylcyclopentyl)acetate | CymitQuimica [cymitquimica.com]
- 2. (R)-Methyl 2-(3-oxocyclopentyl)acetate | 84621-34-1 [sigmaaldrich.com]
- 3. Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate | C13H18O3 | CID 579060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methyl 2-(3-oxo-2-pentylcyclopenten-1-yl)acetate, CAS No. 24863-70-5 - iChemical [ichemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aaronchem.com [aaronchem.com]
- 10. 28050-47-7|(R)-Methyl 4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate|BLD Pharm [bldpharm.com]
- 11. 1211-29-6|Methyl 2-((1R,2R)-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate|BLD Pharm [bldpharm.com]
- 12. Search | BLDpharm [bldpharm.com]
- 13. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester [webbook.nist.gov]
